molecular formula C19H19N3O3 B11310979 2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B11310979
M. Wt: 337.4 g/mol
InChI Key: DQVVZVNTLSOUMB-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is an organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using a suitable phenyl halide.

    Formation of the acetamide linkage: This step involves the reaction of the oxadiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can be compared with other similar oxadiazole derivatives, such as:

    2-(4-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propionamide: This compound has a different acyl group, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-14-7-5-6-10-16(14)24-13-17(23)20-12-11-18-21-19(22-25-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,20,23)

InChI Key

DQVVZVNTLSOUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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